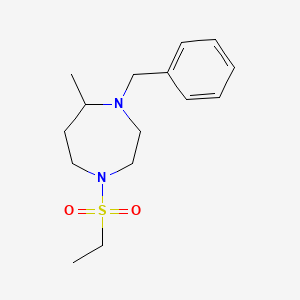
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one, also known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one works by inhibiting the Notch signaling pathway, which is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Specifically, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one binds to the Notch receptor and prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one depend on the specific application and dosage used. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one in lab experiments is its specificity for the Notch signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. Additionally, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to have low toxicity in various cell types. However, one limitation of using 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
For 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one research include investigating its potential applications in other disease areas, such as cardiovascular disease and diabetes, as well as exploring its use in combination with other therapies. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one and its potential side effects in various cell types.
Méthodes De Synthèse
The synthesis of 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one involves the reaction of 3,3-dimethylpyrrolidine-1-carbonyl chloride with 2-aminophenol in the presence of a base. The resulting 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one product has a white crystalline appearance and a melting point of 240-242°C.
Applications De Recherche Scientifique
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in various fields, including cancer research, stem cell differentiation, and neurodegenerative disease treatment. In cancer research, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been shown to inhibit the Notch signaling pathway, which plays a critical role in the development and progression of various types of cancer. In stem cell differentiation, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been used to promote the differentiation of pluripotent stem cells into specific cell types, such as neurons and cardiomyocytes. In neurodegenerative disease treatment, 6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one has been investigated for its potential to promote neural regeneration and repair.
Propriétés
IUPAC Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2)5-6-17(9-15)14(19)10-3-4-12-11(7-10)16-13(18)8-20-12/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPBBCPNRCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CC3=C(C=C2)OCC(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3-dimethylpyrrolidine-1-carbonyl)-4H-1,4-benzoxazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)




![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)